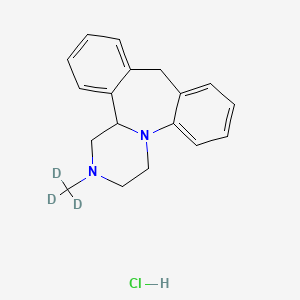
(+/-)-Mianserin-d3 Hydrochloride (methyl-d3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-Mianserin-d3 Hydrochloride (methyl-d3) is a deuterated form of mianserin hydrochloride, where three hydrogen atoms are replaced by deuterium atoms. This compound is commonly used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic labeling properties. The deuterium substitution provides advantages in NMR studies, offering improved resolution and reduced interference from proton signals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Mianserin-d3 Hydrochloride (methyl-d3) typically involves the reaction of deuterated methylation reagents with amino or imino groups. One common method includes the reaction of nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane-d3, which is subsequently reduced in an inert solvent to form methyl-d3-amine. This intermediate can then react with acids to form the hydrochloride salt .
Industrial Production Methods
Industrial production of (+/-)-Mianserin-d3 Hydrochloride (methyl-d3) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as crystallization, is essential to obtain the final product with the desired isotopic purity .
Analyse Des Réactions Chimiques
Types of Reactions
(+/-)-Mianserin-d3 Hydrochloride (methyl-d3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form deuterated amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the deuterated methyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield deuterated oxides, while reduction can produce deuterated amines. Substitution reactions can result in a variety of deuterated derivatives .
Applications De Recherche Scientifique
(+/-)-Mianserin-d3 Hydrochloride (methyl-d3) is widely used in scientific research due to its unique properties. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The compound is used as an internal standard in NMR studies to determine the content and location of methylamine in samples.
Isotopic Labeling: It serves as a labeled compound in various analytical and research applications, providing improved resolution and reduced interference from proton signals.
Pharmaceutical Research: The compound is used in the synthesis of deuterated drugs, which have better metabolic stability and improved efficacy compared to traditional drugs.
Mécanisme D'action
The mechanism of action of (+/-)-Mianserin-d3 Hydrochloride (methyl-d3) involves its interaction with specific molecular targets and pathways. The deuterium substitution affects the compound’s metabolic stability and pharmacokinetics, leading to slower system clearance and prolonged half-life. This results in reduced toxicity and side effects while maintaining pharmacological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to (+/-)-Mianserin-d3 Hydrochloride (methyl-d3) include:
Deuterated Methylamine Hydrochloride: Similar in structure but without the mianserin moiety.
Deuterated Dimethylamine Hydrochloride: Contains two deuterated methyl groups instead of one
Uniqueness
(+/-)-Mianserin-d3 Hydrochloride (methyl-d3) is unique due to its specific isotopic labeling and its application in NMR spectroscopy and pharmaceutical research. The deuterium substitution provides distinct advantages in analytical studies, making it a valuable tool for precise and accurate analysis of molecular structures .
Propriétés
Formule moléculaire |
C18H21ClN2 |
|---|---|
Poids moléculaire |
303.8 g/mol |
Nom IUPAC |
5-(trideuteriomethyl)-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene;hydrochloride |
InChI |
InChI=1S/C18H20N2.ClH/c1-19-10-11-20-17-9-5-3-7-15(17)12-14-6-2-4-8-16(14)18(20)13-19;/h2-9,18H,10-13H2,1H3;1H/i1D3; |
Clé InChI |
YNPFMWCWRVTGKJ-NIIDSAIPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42.Cl |
SMILES canonique |
CN1CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















